molecular formula C9H3Cl2NO3S B1619114 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride CAS No. 34576-82-4

3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1619114
CAS No.: 34576-82-4
M. Wt: 276.09 g/mol
InChI Key: GHFFWMJYYLDQHG-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl2NO3S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and nitration of benzothiophene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile intermediate in the synthesis of various compounds .

Properties

IUPAC Name

3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2NO3S/c10-7-5-2-1-4(12(14)15)3-6(5)16-8(7)9(11)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFFWMJYYLDQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347068
Record name 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-82-4
Record name 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride
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